

# Application Note: Quantification of Tedizolid in Human Plasma by LC-MS/MS

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Compound of Interest					
Compound Name:	Tedizolid-13C,d3				
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#### **Abstract**

This application note describes a robust and sensitive method for the quantification of the oxazolidinone antibiotic Tedizolid in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a simple protein precipitation step for sample preparation and utilizes **Tedizolid-13C,d3** as an internal standard (IS) to ensure accuracy and precision. The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

#### Introduction

Tedizolid is a potent, second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSIs) caused by a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Therapeutic drug monitoring is crucial for optimizing efficacy and minimizing potential adverse effects associated with antibiotic therapy.[3][4] This document provides a detailed LC-MS/MS protocol for the reliable determination of Tedizolid concentrations in human plasma.

# **Experimental Protocol Materials and Reagents**

Tedizolid analytical standard



- Tedizolid-13C,d3 internal standard (IS)
- LC-MS grade Acetonitrile (ACN)
- LC-MS grade Methanol (MeOH)
- LC-MS grade Water
- Formic Acid (≥98%)
- Human Plasma (K2-EDTA)

## **Sample Preparation: Protein Precipitation**

- Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 100 μL of plasma into the appropriate tubes.
- Add 20 μL of the internal standard working solution (Tedizolid-13C,d3 in 50% MeOH) to each tube and vortex briefly.
- Add 300 μL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
   [4]
- Carefully transfer 200 μL of the clear supernatant to a clean autosampler vial.
- Inject 5-10 μL of the supernatant into the LC-MS/MS system.

# **Liquid Chromatography (LC) Conditions**

A standard reversed-phase chromatographic separation is employed to resolve Tedizolid from endogenous plasma components.



Parameter	Value		
LC System	UPLC / HPLC System		
Column	C18 Column (e.g., Acquity UPLC BEH™ C18, 2.1 x 100 mm, 1.7 µm)		
Mobile Phase A	Water with 0.1% Formic Acid		
Mobile Phase B	Acetonitrile with 0.1% Formic Acid		
Flow Rate	0.3 - 0.4 mL/min		
Column Temperature	40°C		
Injection Volume	5 μL		
Gradient Elution	Time (min)		
0.0			
3.0			
4.0	_		
4.1	_		
5.0	_		

## **Mass Spectrometry (MS) Conditions**

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.



Parameter	Value
Mass Spectrometer	Triple Quadrupole MS
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	~4500 V
Source Temperature	150°C[5]
Desolvation Temperature	600°C[5]
Desolvation Gas Flow	800 L/h (Nitrogen)[5]
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

## **MRM Transitions**

The following MRM transitions are monitored for the quantification and confirmation of Tedizolid and its internal standard. The precursor ion corresponds to the protonated molecule [M+H]<sup>+</sup>.

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Collision Energy (CE)	Notes
Tedizolid	371.1	343.1	18 V[5]	Primary transition for quantification.[5] [6][7]
Tedizolid-13C,d3 (IS)	375.1	163.0	~18 V	Precursor ion is calculated (+4 Da shift from Tedizolid). Product ion and CE are based on the reported transition for Tedizolid-d3.[5]



Note: The Collision Energy for the internal standard should be optimized but is expected to be similar to that of the unlabeled compound.

#### **Workflow Visualization**

The following diagram illustrates the analytical workflow from sample receipt to final data acquisition.



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Caption: LC-MS/MS analytical workflow for Tedizolid quantification in plasma.

#### Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of Tedizolid in human plasma. The simple protein precipitation protocol offers high throughput, making this method well-suited for routine therapeutic drug monitoring and for supporting clinical pharmacokinetic and bioequivalence studies.

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